(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(4-Hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and a (Z)-configured acrylonitrile moiety linked to a 4-hydroxy-3-nitrophenyl ring. This compound’s distinct substituents—hydroxy, nitro, and methoxy groups—impart unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., anticancer agents) or materials science.
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-5-3-13(4-6-15)16-11-27-19(21-16)14(10-20)8-12-2-7-18(23)17(9-12)22(24)25/h2-9,11,23H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLIJGEMHOZSX-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole core is constructed using a modified Hantzsch reaction. A mixture of 4-methoxyphenylacetothioamide (1.0 equiv) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 equiv) in absolute ethanol is refluxed for 6 hours with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Reaction Conditions
- Solvent: Ethanol (20 mL/mmol)
- Temperature: 80°C (reflux)
- Catalyst: TEA (5 mol%)
- Yield: 88% after recrystallization (EtOH/DMF).
Characterization Data
- IR (KBr) : 2259 cm⁻¹ (C≡N), 1529 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.80 (s, 2H, thiazole-H), 3.79 (s, 4H, CH₂), 2.21 (s, 6H, CH₃).
Functional Group Modifications and Protection Strategies
Nitro Group Reduction and Hydroxyl Protection
The nitro group in the intermediate is selectively reduced using a Zn/AcOH system, while the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
Procedure
- Dissolve (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile (1.0 equiv) in methanol.
- Add Zn powder (5.0 equiv) and acetic acid (3.0 equiv).
- Stir at 60°C for 2 hours.
- Filter, neutralize with NaHCO₃, and extract with dichloromethane.
- Protect the hydroxyl group using TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF.
Yield : 85% (protected intermediate)
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach employs 2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile boronic ester and 3-nitro-4-iodophenol. This method avoids stereochemical complications but requires stringent anhydrous conditions.
Reaction Parameters
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF/H₂O (4:1)
- Temperature: 90°C, 8 hours
- Yield: 65%.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Reaction Optimization and Yield Maximization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer potential of compounds containing thiazole and acrylonitrile functionalities. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The presence of the methoxy group in the structure has been linked to increased selectivity and potency against these cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. Studies indicate that certain thiazole-based compounds exhibit potent antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.09 µg/mL | |
| Compound B | Escherichia coli | >1000 mM |
Anti-inflammatory Effects
Research has indicated that thiazole derivatives possess anti-inflammatory properties, making them suitable for developing treatments for inflammatory diseases. The mechanisms may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .
Neuroprotective Effects
Some studies suggest that thiazole-containing compounds can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The neuroprotective effects are attributed to their ability to cross the blood-brain barrier and modulate neuronal signaling pathways .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a specific thiazole derivative significantly reduced tumor growth in animal models of breast cancer, showcasing its potential as an adjunct therapy alongside conventional treatments .
- Case Study 2 : Another research effort focused on a series of thiazole compounds that exhibited high selectivity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitro and hydroxyl groups could play a role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound: The 4-hydroxy-3-nitrophenyl group combines a strong electron-withdrawing nitro (-NO₂) and a moderately electron-donating hydroxy (-OH) group, creating a polarized aromatic system. The 4-methoxyphenyl substituent on the thiazole ring provides electron-donating resonance effects .
- Fluorophenyl Analog : (Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () replaces the nitro group with a fluorine atom. Fluorine’s electronegativity enhances metabolic stability but reduces π-π stacking compared to nitro groups .
- Chlorophenyl Analog: 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile () substitutes the hydroxy group with a nitro group at the 2-position of the phenyl ring.
Crystallographic and Conformational Analysis
- Isostructural Halogen Derivatives : Compounds 4 and 5 in (Cl and F substitutions) exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. The target compound’s methoxy group may disrupt similar packing due to bulkier steric effects .
- Planarity and Molecular Conformation : The fluorophenyl analog () shows near-planar conformations except for a perpendicular fluorophenyl group, whereas the target compound’s nitro and hydroxy groups may enforce coplanarity with the thiazole ring, enhancing conjugation .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Predicted based on analog data .
- Solubility: The target’s methoxy and hydroxy groups enhance solubility in polar solvents (e.g., DMF or ethanol) compared to halogenated analogs .
- Acidity : The nitro group in the target compound lowers the pKa of the adjacent hydroxy group (~-0.5), similar to ’s nitrophenyl derivative (pKa -0.72) .
Computational and Analytical Tools
- DFT Studies : The Becke three-parameter hybrid functional () could predict the target’s thermochemical properties, such as bond dissociation energies or electron density distribution .
- SHELX Refinement : Single-crystal diffraction data (if available) could be processed using SHELXL () to resolve the (Z)-configuration and intermolecular interactions .
Biological Activity
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476673-39-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The chemical structure features a thiazole ring and multiple aromatic substituents, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 476673-39-9 |
| Molecular Formula | C19H13N3O4S |
| Molecular Weight | 379.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial effects .
- Broad Spectrum Activity : Effective against Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans .
- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Studies:
- Cell Line Studies : In vitro studies revealed that derivatives similar to this compound inhibited various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells .
- IC50 Values : Some derivatives demonstrated IC50 values as low as 0.035 μM against Jurkat cells, indicating high potency with minimal toxicity to non-cancerous cells .
- Mechanisms : The anticancer mechanisms may involve apoptosis induction and cell cycle arrest, particularly through the modulation of Bcl-2 family proteins .
Additional Biological Activities
Beyond antimicrobial and anticancer properties, this compound has shown potential in other areas:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammation markers in vitro, contributing to their therapeutic potential in inflammatory diseases .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which are beneficial in reducing oxidative stress-related damage .
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?
The compound can be synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. Aromatic aldehydes (e.g., 4-hydroxy-3-nitrobenzaldehyde) are reacted with thiazole-containing precursors (e.g., 4-(4-methoxyphenyl)thiazol-2-ylacetonitrile) in the presence of a base catalyst like piperidine. Reaction conditions (solvent, temperature, and catalyst loading) must be optimized to favor the (Z)-isomer. For example, ethanol at reflux (~78°C) with catalytic ammonium acetate has been effective for analogous acrylonitrile derivatives .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- IR Spectroscopy : Look for characteristic peaks: C≡N stretch (~2220 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and O–H (phenolic) stretch (~3300 cm⁻¹).
- NMR : In -NMR, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., para-methoxy phenyl at δ 6.8–7.2 ppm). The (Z)-configuration is confirmed by coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .
- Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~409 for CHNOS) and fragmentation patterns matching the thiazole and nitrophenyl groups .
Q. What crystallographic methods are suitable for resolving the (Z)-configuration?
Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELXL for refinement, ensuring data-to-parameter ratios >10 to minimize overfitting. Key metrics: R-factor <0.05, wR-factor <0.15, and mean σ(C–C) <0.01 Å. For anisotropic displacement parameters, validate using WinGX/ORTEP to visualize thermal ellipsoids .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates reactivity: a smaller gap (e.g., ~3.5 eV) suggests potential charge-transfer interactions. For nitro groups, electrostatic potential maps highlight electron-deficient regions, which may correlate with binding to biological targets like enzymes .
Q. How to resolve contradictions in XRD data caused by twinning or disorder?
For twinned crystals, use SHELXD to deconvolute overlapping reflections. Apply the Hooft y parameter to validate twin laws. If disorder exists (e.g., in the thiazole ring), refine split positions with restrained occupancy factors. Tools like PLATON’s ADDSYM can detect missed symmetry .
Q. What strategies optimize reaction yields while minimizing isomerization?
- Statistical Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst type systematically. For example, a central composite design (CCD) can identify interactions between variables.
- Flow Chemistry : Continuous-flow reactors improve mixing and thermal control, reducing side reactions. A residence time of 20–30 minutes in acetonitrile at 60°C has stabilized acrylonitrile derivatives in analogous syntheses .
Q. How do substituents (e.g., nitro vs. methoxy) influence intermolecular interactions in the solid state?
SC-XRD reveals packing motifs. Nitro groups participate in C–H···O hydrogen bonds, while methoxy groups engage in π-stacking. Use Mercury software to calculate Hirshfeld surfaces, quantifying interaction contributions (e.g., O···H contacts ~25% for nitro derivatives) .
Methodological Guidance
8. Validating purity for biological assays:
- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min). Monitor at λ = 254 nm (nitro group absorption).
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 55.7%, H: 3.4%, N: 10.3%) within ±0.3% .
9. Addressing spectral overlap in -NMR:
Apply DEPT-135 to distinguish CH/CH/CH groups. For overlapping aromatic carbons, use 2D HSQC to correlate - signals. Assign quaternary carbons via HMBC long-range couplings .
10. Designing derivatives for structure-activity relationship (SAR) studies:
Modify substituents systematically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
